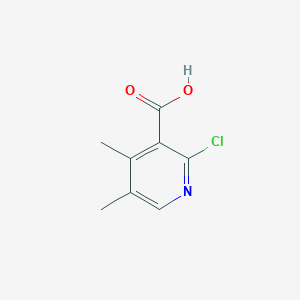

2-Chloro-4,5-dimethyl-nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,5-dimethylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-4-3-10-7(9)6(5(4)2)8(11)12/h3H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVCZABWZIQHFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1C)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 4,5 Dimethyl Nicotinic Acid and Its Precursors

De Novo Synthetic Routes to the Pyridine (B92270) Core

De novo strategies involve the formation of the heterocyclic pyridine ring from one or more acyclic components. These methods are powerful for creating diverse substitution patterns that might be difficult to access through functionalization of a simple pyridine. google.comwikipedia.org

Ring-Closing Reactions Employing Specific Starting Materials

The construction of the pyridine ring often relies on condensation and cyclization reactions. While a specific ring-closing synthesis for 2-chloro-4,5-dimethyl-nicotinic acid is not prominently documented, established methods for pyridine synthesis can be adapted. For instance, the Hantzsch dihydropyridine (B1217469) synthesis, a classic method, involves the condensation of an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester. nih.gov A subsequent oxidation step yields the aromatic pyridine ring.

A hypothetical adaptation for a 4,5-dimethyl-nicotinic acid precursor could involve the condensation of ammonia with a dicarbonyl compound and a suitable three-carbon fragment that incorporates the adjacent methyl groups. For example, a reaction involving 2,3-dimethyl-3-oxobutanal, an acetoacetate (B1235776) equivalent, and an ammonia source could theoretically form the core structure. The carboxyl group could be introduced from a cyano group precursor, which is later hydrolyzed. nih.gov

Another approach involves the reaction of enamines with α,β-unsaturated carbonyl compounds. The selection of appropriately substituted starting materials is critical to ensure the formation of the 4,5-dimethylpyridine skeleton.

Multi-Component Reactions in this compound Synthesis

Multi-component reactions (MCRs) are highly efficient for building complex molecules in a single step, offering significant advantages in terms of atom economy and operational simplicity. nih.gov Several MCRs are known for synthesizing substituted pyridines and nicotinic acid derivatives. nih.govnih.gov

A potential MCR strategy for a precursor to the target molecule could involve a three- or four-component reaction. For example, a variation of the Bohlmann-Rahtz pyridine synthesis could be envisioned, where an enamine is reacted with a propargyl ketone. To achieve the 4,5-dimethyl substitution, specifically substituted starting materials would be required.

Similarly, other MCRs that yield highly substituted pyridines often involve the condensation of active methylene (B1212753) compounds (like malononitrile), aldehydes or ketones, and a source of ammonia, followed by cyclization. nih.govpatsnap.com The challenge lies in designing a reaction where the components assemble with the precise regiochemistry to yield the 4,5-dimethyl pattern. For instance, the reaction of 2,3-butanedione (B143835) with malononitrile (B47326) and an appropriate ammonia equivalent could be a starting point for investigation.

Functionalization Strategies for Pre-formed Pyridine Scaffolds

An alternative and often more practical approach is the stepwise functionalization of a commercially available or easily synthesized pyridine derivative. For this compound, a logical starting material would be 3,4-lutidine (3,4-dimethylpyridine). The strategy would then involve the regioselective introduction of a chlorine atom at the C2 position and a carboxylic acid group at the C3 position.

Regioselective Chlorination Methodologies

The direct chlorination of a pyridine ring can be challenging due to the ring's electron-deficient nature. However, several methods have been developed to achieve this transformation. A common strategy involves the activation of the pyridine ring via N-oxidation. dissertationtopic.netgoogle.com The resulting pyridine N-oxide is more susceptible to electrophilic attack and can also direct substituents to the C2 and C4 positions.

A plausible route starting from 3,4-lutidine would be:

N-Oxidation: Oxidation of 3,4-lutidine to 3,4-dimethylpyridine (B51791) N-oxide.

Chlorination: Reaction of the N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. google.comprepchem.com This reaction typically introduces a chlorine atom at the 2-position.

Deoxygenation: Removal of the N-oxide group, if it doesn't occur concurrently during the chlorination step, to yield 2-chloro-3,4-dimethylpyridine (B1602005).

Alternatively, direct chlorination methods using agents like phosphorus pentachloride (PCl₅) can be employed, particularly for converting a hydroxy-pyridine (pyridone) into its chloro derivative. dissertationtopic.net If 2-hydroxy-4,5-dimethyl-nicotinic acid were synthesized first, it could be converted to the target compound using such reagents. google.com

| Starting Material | Reagent(s) | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminopyridine (B139424) derivative | LiCl, Selectfluor | DMF | Mild | Good-High | |

| Pyridine N-oxide | (COCl)₂, Et₃N | CH₂Cl₂ | 0 °C | High | google.com |

| 2-Hydroxypyridine derivative | PCl₅ / POCl₃ | - | Elevated | Varies | dissertationtopic.net |

Alkylation and Carboxylation Techniques at Specific Positions

This section focuses on the introduction of the carboxylic acid group, as the methyl groups are assumed to be present on the starting scaffold (e.g., 3,4-lutidine). The carboxylation of a pyridine ring can be achieved through several methods.

One common pathway involves the lithiation of the pyridine ring followed by quenching with carbon dioxide (CO₂). For a 2-chloro-4,5-dimethylpyridine (B134757) intermediate, directed ortho metalation could be used. A strong base like lithium diisopropylamide (LDA) could selectively deprotonate the C3 position, facilitated by the directing effect of the C2-chloro and C4-methyl groups. The resulting organolithium species can then react with CO₂ to form the lithium carboxylate, which upon acidic workup yields the desired nicotinic acid derivative.

Another powerful method is the oxidation of a methyl group. If one were to start with 2-chloro-3,4,5-trimethylpyridine, selective oxidation of the C3-methyl group would be required, which can be challenging. However, industrial syntheses of nicotinic acid often rely on the oxidation of methylpyridines (picolines) using agents like nitric acid or through catalytic ammoxidation to a nitrile followed by hydrolysis. wikipedia.orgnih.gov

| Transformation | Reagent(s) | Key Features | Typical Yield | Reference |

|---|---|---|---|---|

| Methyl Group Oxidation | Nitric Acid or Air/Catalyst | Industrial scale, harsh conditions | High | nih.gov |

| Ammoxidation then Hydrolysis | O₂, NH₃, Catalyst then H₂O/H⁺ | Two-step industrial process | High | nih.gov |

| Directed Lithiation & CO₂ Quench | LDA, CO₂ | Good for specific regioselectivity | Moderate-Good | General Method |

Optimization of Reaction Conditions and Yields

The optimization of any synthetic route is crucial for its practical application, aiming to maximize yield, minimize byproducts, and ensure scalability and cost-effectiveness. For the synthesis of this compound, each step would require careful optimization.

Key parameters that are typically varied include:

Catalyst: In catalytic reactions, such as ammoxidation or cross-coupling, screening different metal catalysts and ligands is essential.

Solvent: The choice of solvent can dramatically affect reaction rates and selectivity. For instance, in lithiation reactions, ethereal solvents like THF or DME are common, but their coordinating ability can influence the aggregation state and reactivity of the organolithium reagent.

Temperature: Reaction temperatures are optimized to ensure a reasonable reaction rate without promoting decomposition or side reactions. Chlorination reactions, for example, are often run at low temperatures to control selectivity. google.com

Reagent Stoichiometry: The molar ratios of reactants are adjusted to drive the reaction to completion and minimize waste. For example, in chlorination with POCl₃, an excess of the reagent may be used to serve as both reagent and solvent. prepchem.com

Reaction Time: Monitoring the reaction progress using techniques like TLC or HPLC allows for the determination of the optimal time to quench the reaction, preventing the formation of degradation products.

For example, in the synthesis of nicotinic acid from 3-cyanopyridine, optimizing parameters such as pH, temperature, and substrate concentration in a biocatalytic hydrolysis process led to a significant increase in productivity. nih.gov Similarly, in the chlorination of pyridine N-oxides, the choice of chlorinating agent and base combination is critical for achieving high regioselectivity and yield. google.com The development of a robust synthesis for this compound would necessitate a similar systematic investigation of reaction parameters for each key transformation.

Reactivity and Transformational Chemistry of 2 Chloro 4,5 Dimethyl Nicotinic Acid

Nucleophilic Aromatic Substitution (SNAr) Reactions at the 2-Chloro Position

The chlorine atom at the 2-position of the pyridine (B92270) ring is activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of the nitrogen atom within the aromatic ring, which stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction. The presence of two methyl groups at the 4 and 5-positions can exert a modest electronic influence on the ring, but the dominant factor for this reactivity is the position of the chloro substituent relative to the ring nitrogen. youtube.comvaia.comlookchem.com

Amination Reactions and Amidopyridine Formation

The displacement of the 2-chloro substituent by an amine is a common transformation for 2-chloropyridines, leading to the formation of 2-aminopyridine (B139424) derivatives. youtube.com This reaction typically proceeds by heating the 2-chloropyridine (B119429) derivative with a primary or secondary amine, sometimes in the presence of a base. researchgate.net For 2-Chloro-4,5-dimethyl-nicotinic acid, this reaction would yield N-substituted 2-amino-4,5-dimethyl-nicotinic acids. The reaction conditions can be tailored based on the nucleophilicity of the amine.

| Amine Nucleophile | Solvent | Temperature (°C) | Product |

| Ammonia (B1221849) | Ethanol/Water | 150-180 | 2-Amino-4,5-dimethyl-nicotinic acid |

| Benzylamine | Dimethylformamide (DMF) | 100-120 | 2-(Benzylamino)-4,5-dimethyl-nicotinic acid |

| Morpholine (B109124) | N-Methyl-2-pyrrolidone (NMP) | 120-140 | 2-Morpholino-4,5-dimethyl-nicotinic acid |

This table presents representative conditions for amination reactions based on general procedures for 2-chloropyridines.

Etherification and Thioetherification Pathways

The 2-chloro group can also be displaced by oxygen and sulfur nucleophiles to form ethers and thioethers, respectively. Etherification can be achieved by reacting with an alcohol in the presence of a strong base, such as sodium hydride, to generate the alkoxide nucleophile. Similarly, thioetherification can be accomplished using a thiol and a base. Palladium-catalyzed methods have also been developed for the C-O and C-S bond formation with aryl halides, offering milder reaction conditions. rsc.org

| Nucleophile | Reagents | Solvent | Product |

| Methanol | Sodium Methoxide | Methanol | 2-Methoxy-4,5-dimethyl-nicotinic acid |

| Phenol | Potassium Carbonate | DMF | 2-Phenoxy-4,5-dimethyl-nicotinic acid |

| Ethanethiol | Sodium Ethoxide | Ethanol | 2-(Ethylthio)-4,5-dimethyl-nicotinic acid |

This table illustrates general conditions for etherification and thioetherification reactions of 2-chloropyridines.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The 2-chloro position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful methods for carbon-carbon bond formation.

The Suzuki-Miyaura coupling involves the reaction of the 2-chloropyridine derivative with a boronic acid or its ester in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net This reaction is highly versatile for the synthesis of biaryl compounds. For this compound, a Suzuki coupling would yield 2-aryl-4,5-dimethyl-nicotinic acids. A variety of palladium catalysts and ligands can be employed to optimize the reaction for different substrates. mdpi.comnih.gov

The Sonogashira coupling enables the formation of a carbon-carbon bond between the 2-position of the pyridine ring and a terminal alkyne. scirp.orgscirp.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This transformation of this compound would result in the formation of 2-alkynyl-4,5-dimethyl-nicotinic acids.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 2-Phenyl-4,5-dimethyl-nicotinic acid |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 2-(Phenylethynyl)-4,5-dimethyl-nicotinic acid |

This table provides representative conditions for Suzuki and Sonogashira coupling reactions involving 2-chloropyridines.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of this compound can be readily converted into a variety of other functional groups. These transformations are generally high-yielding and tolerant of the chloro-substituted pyridine ring.

Esterification and Amidation Reactions

Esterification of this compound can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. masterorganicchemistry.com For more hindered alcohols or sensitive substrates, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be employed. organic-chemistry.org

Amidation to form the corresponding nicotinamide (B372718) derivatives can be accomplished by first activating the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride or oxalyl chloride. The resulting acid chloride can then be reacted with a primary or secondary amine to form the amide bond. google.comacs.org Direct coupling of the carboxylic acid with an amine using coupling reagents like DCC is also a viable method. jackwestin.com

| Reaction | Reagent(s) | Solvent | Product |

| Esterification | Methanol, H₂SO₄ (cat.) | Methanol | Methyl 2-chloro-4,5-dimethyl-nicotinate |

| Amidation | 1. SOCl₂ 2. Diethylamine | Toluene | N,N-Diethyl-2-chloro-4,5-dimethyl-nicotinamide |

This table outlines common conditions for the esterification and amidation of carboxylic acids.

Reduction to Alcohol and Further Derivatization

The carboxylic acid group can be reduced to a primary alcohol, yielding (2-chloro-4,5-dimethyl-pyridin-3-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. jackwestin.com The resulting alcohol can serve as a versatile intermediate for further derivatization. For instance, it can be oxidized back to the aldehyde or undergo substitution reactions at the hydroxyl group. The synthesis of the related (2-Chloro-3-pyridinyl)methanol from 2-Chloro-3-pyridinecarboxaldehyde has been reported, indicating the feasibility of this reduction. chemicalbook.com

| Starting Material | Reagent(s) | Solvent | Product |

| This compound | 1. LiAlH₄ 2. H₃O⁺ | Tetrahydrofuran (THF) | (2-Chloro-4,5-dimethyl-pyridin-3-yl)methanol |

| Methyl 2-chloro-4,5-dimethyl-nicotinate | LiAlH₄ | Diethyl ether | (2-Chloro-4,5-dimethyl-pyridin-3-yl)methanol |

This table shows representative conditions for the reduction of carboxylic acids and their esters to alcohols.

Decarboxylation Studies

The removal of the carboxyl group from this compound represents a significant transformation, yielding 2-chloro-4,5-dimethylpyridine (B134757). While specific studies on the decarboxylation of this particular compound are not extensively documented, the reactivity can be inferred from established methods for similar nicotinic acid derivatives.

One common method for the decarboxylation of nicotinic acids involves heating in the presence of a catalyst. For instance, nicotinic acid itself can be decarboxylated by heating with copper chromite to produce pyridine and carbon dioxide. nih.gov This method could potentially be applied to this compound.

Another approach is non-catalytic decarboxylation in high-temperature liquid water. This has been successfully employed for the decarboxylation of pyridinedicarboxylic acids, yielding nicotinic acid. google.com The harsh conditions of high temperature and pressure might also effect the decarboxylation of this compound.

| Starting Material | Reagents and Conditions | Product | Reference |

| Nicotinic acid | Heat, Copper chromite | Pyridine | nih.gov |

| Pyridinedicarboxylic acid | High-temperature liquid water | Nicotinic acid | google.com |

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. However, the existing substituents—the chloro, dimethyl, and carboxylic acid groups—will direct any incoming electrophile to a specific position.

While specific electrophilic substitution reactions on this compound are not readily found in the literature, studies on related compounds provide insight. For example, the chlorination of 3,4-dimethylpyridine (B51791) can be achieved using chlorine gas or other chlorinating agents, demonstrating that the pyridine ring can undergo electrophilic halogenation.

Oxidation and Reduction Chemistry of the Pyridine System

The pyridine system of this compound can undergo both oxidation and reduction, targeting either the pyridine ring itself or the methyl substituents.

Oxidation: The methyl groups on the pyridine ring are susceptible to oxidation to form carboxylic acids. For instance, the methyl groups of 2-chloro-3,4-dimethylpyridine (B1602005) can be oxidized. This suggests that under appropriate oxidizing conditions, the methyl groups of this compound could be converted to additional carboxylic acid functionalities.

Reduction: The pyridine ring can be reduced to the corresponding piperidine (B6355638) derivative. This transformation typically requires strong reducing agents. Furthermore, the carboxylic acid group can also be reduced. The reduction of nicotinic acid to nipecotic acid (piperidine-3-carboxylic acid) is a known transformation. nih.gov The choice of reducing agent would be crucial to selectively reduce either the ring or the carboxylic acid. For example, catalytic hydrogenation might reduce the pyridine ring, while other reagents might target the carboxylic acid.

| Reaction Type | Substrate | Potential Product | Notes | Reference |

| Oxidation | 2-Chloro-3,4-dimethylpyridine | 2-Chloro-pyridine-3,4-dicarboxylic acid | Oxidation of methyl groups | |

| Reduction | 2-Chloro-3,4-dimethylpyridine | 2-Chloro-3,4-dimethylpiperidine | Reduction of the pyridine ring | |

| Reduction | Nicotinic acid | Nipecotic acid | Reduction of the pyridine ring | nih.gov |

Chemo- and Regioselectivity in Complex Reaction Environments

In a molecule with multiple functional groups like this compound, the challenge often lies in achieving selective reactions at a single site.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in a reduction reaction, a mild reducing agent might selectively reduce the carboxylic acid to an alcohol without affecting the pyridine ring. Conversely, catalytic hydrogenation under specific conditions could potentially reduce the pyridine ring while leaving the carboxylic acid intact. The presence of the chloro group also introduces the possibility of nucleophilic substitution, which would compete with reactions at the other functional groups.

Regioselectivity is critical in reactions involving the pyridine ring. As discussed in the context of electrophilic aromatic substitution, the existing substituents will direct incoming groups to a specific position. In nucleophilic aromatic substitution reactions, the chloro group at the 2-position is activated towards displacement by nucleophiles due to the electron-withdrawing nature of the pyridine nitrogen. This would likely be the most reactive site for such transformations.

The interplay of these factors allows for the strategic design of synthetic routes to more complex molecules derived from this compound. Careful selection of reagents and reaction conditions is paramount to control the outcome of chemical transformations.

Derivatives and Analogs of 2 Chloro 4,5 Dimethyl Nicotinic Acid: Design and Synthesis

Synthesis of Pyridine-Based Heterocycles Utilizing 2-Chloro-4,5-dimethyl-nicotinic acid as a Building Block

This compound serves as a valuable scaffold for the synthesis of a variety of pyridine-based heterocycles. The presence of a carboxylic acid group, a chloro substituent, and two methyl groups on the pyridine (B92270) ring offers multiple reaction sites for derivatization and construction of more complex molecular architectures.

The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functional groups. For instance, reaction with various amines can lead to the formation of 2-amino-4,5-dimethyl-nicotinic acid derivatives. A general and environmentally friendly method for such amination of 2-chloronicotinic acids involves reaction with anilines in water with potassium carbonate as a base, often accelerated by microwave irradiation. researchgate.net This approach can be extrapolated to synthesize a library of 2-arylamino-4,5-dimethyl-nicotinic acids.

Furthermore, the carboxylic acid moiety can be readily converted into other functional groups. Esterification, for example, can be achieved by reaction with alcohols under acidic conditions or by activation with reagents like thionyl chloride followed by addition of an alcohol. researchgate.net The resulting esters can then undergo further transformations. Amide derivatives are also accessible through coupling reactions with amines, often facilitated by coupling agents.

The this compound scaffold can also be utilized in the construction of fused heterocyclic systems. For example, intramolecular cyclization reactions can be designed by introducing appropriate functional groups on the substituents. While specific examples starting from this compound are not prevalent in the literature, general methodologies for the synthesis of fused pyridines can be applied. One such strategy involves the Vilsmeier-Haack reaction, which can be used to introduce a formyl group that can then participate in cyclization reactions. nih.gov

A notable synthetic application of related 2-chloronicotinic acids is their use as intermediates in the production of agrochemicals and pharmaceuticals. wikipedia.org For instance, 2-chloronicotinic acid is a key intermediate for the herbicides diflufenican (B1670562) and the fungicide boscalid. The synthetic strategies employed for these compounds often involve nucleophilic displacement of the chloride and modification of the carboxylic acid group, highlighting the versatility of this chemical scaffold.

Table 1: Potential Synthetic Transformations of this compound

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| This compound | R-NH2, K2CO3, H2O, Microwave | 2-Alkyl/Arylamino-4,5-dimethyl-nicotinic acid | Nucleophilic Aromatic Substitution |

| This compound | R-OH, H+ or SOCl2 then R-OH | This compound ester | Esterification |

| This compound | R-NH2, Coupling agent (e.g., EDC, DCC) | 2-Chloro-4,5-dimethyl-nicotinamide | Amidation |

| This compound | Morpholine (B109124), HCl, H2O, 100 °C | 2-Morpholino-4,5-dimethyl-nicotinic acid | Nucleophilic Aromatic Substitution/Hydrolysis |

Conformational Analysis of this compound Derivatives

The conformational preferences of this compound derivatives play a crucial role in determining their biological activity and physical properties. The orientation of the carboxylic acid group relative to the pyridine ring, as well as the spatial arrangement of the substituents, can significantly influence intermolecular interactions.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape of such molecules. nih.gov For nicotinic acid itself, theoretical calculations have shown that several stable isomers of its dimer exist, with the most stable one featuring a strong N···H—O hydrogen bond. pku.edu.cn The introduction of substituents, as in this compound, will undoubtedly alter the potential energy surface.

The torsional angle between the carboxylic acid group and the pyridine ring is a key conformational parameter. Steric hindrance from the adjacent methyl group at the 5-position and the chloro group at the 2-position will likely lead to a non-planar arrangement. In a related study on a co-crystal of 2-chloro-4-nitrobenzoic acid and nicotinamide (B372718), the two molecules were found to be associated via a carboxylic acid-pyridine hydrogen bond. mdpi.comnih.gov This suggests that in the solid state, derivatives of this compound could also form well-defined hydrogen-bonded structures.

The conformational analysis of derivatives where the chloro group has been substituted is also of interest. For example, in a study of 2-substituted piperazines as nicotinic acetylcholine (B1216132) receptor agonists, the conformational preference of the substituent at the 2-position was found to be critical for activity. nih.gov An axial conformation was found to be preferred, and for ether-linked compounds, this was further stabilized by an intramolecular hydrogen bond. nih.gov These findings suggest that for derivatives of this compound where the chloro group is replaced by a flexible substituent, specific conformations may be favored that are important for biological interactions.

Molecular modeling studies can provide insights into the preferred conformations and the energy barriers between them. Such studies, combined with experimental techniques like NMR spectroscopy and X-ray crystallography, are essential for a comprehensive understanding of the conformational behavior of these derivatives.

Isomeric Forms and Their Synthetic Differentiation

The substitution pattern of this compound gives rise to several potential isomers. Positional isomers, where the chloro, methyl, and carboxylic acid groups are arranged differently on the pyridine ring, are numerous. For example, one could have 6-chloro-4,5-dimethyl-nicotinic acid or 2-chloro-5,6-dimethyl-nicotinic acid. The specific isomer, this compound, is defined by the IUPAC name 2-chloro-4,5-dimethylpyridine-3-carboxylic acid.

The synthesis of a specific isomer requires careful selection of starting materials and reaction conditions. The differentiation of these isomers is typically achieved through spectroscopic methods such as NMR (1H and 13C), where the chemical shifts and coupling patterns of the protons and carbons are unique to each isomeric structure.

The synthesis of substituted pyridines can be broadly categorized into methods that construct the pyridine ring from acyclic precursors and those that modify a pre-existing pyridine ring. The Hantzsch pyridine synthesis is a classical example of the former, involving the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849). nih.gov By using appropriately substituted starting materials, it is possible to control the regiochemistry of the final pyridine product.

For the synthesis of a specific isomer like this compound, a more common approach is the modification of a pre-existing, suitably substituted pyridine. For instance, the oxidation of a 3-picoline (3-methylpyridine) derivative can yield the corresponding nicotinic acid. The chlorination and methylation steps would need to be strategically performed to achieve the desired 2-chloro-4,5-dimethyl substitution pattern. The synthesis of 2-chloronicotinic acid itself can be achieved by methods such as the oxidation of 2-chloro-3-alkylpyridines. google.com

The separation of a mixture of isomers can be challenging but is often achievable using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC), exploiting the different polarities and affinities of the isomers for the stationary phase.

Structure-Reactivity Relationship (SRR) Studies in Related Nicotinic Acid Scaffolds

The reactivity of this compound and its derivatives is governed by the electronic and steric effects of the substituents on the pyridine ring. Understanding the structure-reactivity relationship (SRR) is crucial for predicting the outcome of chemical reactions and for designing molecules with desired properties.

The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. The chlorine atom at the 2-position of the nicotinic acid scaffold is a good leaving group in SNAr reactions. The reactivity of this position is influenced by the other substituents. The two methyl groups at the 4- and 5-positions are electron-donating, which would be expected to slightly decrease the reactivity of the ring towards nucleophilic attack compared to an unsubstituted 2-chloropyridine (B119429). However, the carboxylic acid group at the 3-position is electron-withdrawing, which enhances the electrophilicity of the ring and facilitates nucleophilic substitution.

Studies on the nucleophilic aromatic substitution of pyridinium (B92312) ions have shown that the nature of the leaving group and the position of other substituents have a significant impact on the reaction rates and mechanisms. nih.gov For instance, in the reaction of substituted N-methylpyridinium ions with piperidine (B6355638), the reactivity order was found to be different from the typical "element effect" observed in SNAr reactions, indicating a more complex mechanism involving deprotonation steps. nih.gov

The reactivity of the carboxylic acid group is also influenced by the electronic environment of the pyridine ring. The electron-withdrawing nature of the chloro substituent and the pyridine nitrogen will increase the acidity of the carboxylic acid proton compared to benzoic acid. The relative reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acid chlorides > acid anhydrides > esters > amides. libretexts.org This reactivity is determined by the stability of the carbonyl group and the effectiveness of the leaving group. libretexts.org For derivatives of this compound, this trend is expected to hold, allowing for the selective transformation of the carboxylic acid moiety.

Computational studies can be employed to quantify the reactivity of different sites in the molecule. Parameters such as the calculated HOMO-LUMO energy gap can provide insights into the chemical reactivity of a molecule. rsc.org A smaller energy gap generally correlates with higher reactivity. rsc.org By comparing these parameters across a series of related nicotinic acid derivatives, a quantitative SRR can be established.

Applications of 2 Chloro 4,5 Dimethyl Nicotinic Acid in Advanced Organic Synthesis

Utilization as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of the chloro and carboxylic acid functionalities on the pyridine (B92270) ring allows for selective, stepwise reactions, making 2-chloronicotinic acid an ideal starting point for constructing complex molecular architectures. Chemists can exploit the reactivity of the acid group first, for instance, by forming an ester or an amide, and then substitute the chlorine atom, or vice versa. This controlled reactivity is crucial for building intricate structures without the need for excessive protection/deprotection steps.

A prime example is the synthesis of 2-morpholinonicotinic acid, which proceeds in high yield through a three-step process starting from 2-chloronicotinic acid: esterification of the carboxylic acid, nucleophilic substitution of the chlorine with morpholine (B109124), and subsequent hydrolysis of the ester to regenerate the acid. researchgate.netatlantis-press.comresearchgate.net This sequence highlights the compound's role as a robust platform for introducing diverse functional groups.

Table 1: Step-wise Synthesis of 2-Morpholinonicotinic Acid

| Step | Reaction | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Esterification | (COCl)₂, DMF, Triethylamine, CH₃OH, 40 °C | Formation of methyl 2-chloronicotinate. |

| 2 | Nucleophilic Substitution | Morpholine, 100 °C | Chlorine at C-2 is replaced by the morpholine group. |

| 3 | Hydrolysis | HCl, H₂O, 100 °C | The ester is hydrolyzed to yield 2-morpholinonicotinic acid. researchgate.netresearchgate.net |

Precursor for Advanced Materials and Ligands

The pyridine nucleus of 2-chloronicotinic acid is a fundamental component of many ligands used in coordination chemistry and catalysis. By modifying the C-2 and C-3 positions, a vast library of chelating agents can be synthesized. The nitrogen atom of the pyridine ring, along with a substituent introduced at the C-2 position (often containing oxygen or another nitrogen atom), can form stable complexes with a variety of metal ions.

For instance, amides derived from 2-chloronicotinic acid can act as N,O-bidentate ligands. The synthesis involves reacting 2-chloronicotinic acid with a primary or secondary amine, often under basic conditions or with coupling agents, to form the corresponding nicotinamide (B372718). These nicotinamide derivatives can then coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting complex. While specific applications in "advanced materials" are not extensively documented, the potential to create functional polymers or metal-organic frameworks (MOFs) from these ligand precursors is an active area of chemical research. biosynth.com

Role in the Construction of Natural Product Cores

Nicotinic acid and its derivatives are found in many natural products and are essential to biochemistry. wikipedia.org While 2-chloronicotinic acid is a synthetic molecule, it serves as an excellent starting material for constructing the core structures of more complex molecules that mimic or are related to natural products. The pyridine ring is a common motif in alkaloids and other bioactive natural compounds.

The ability to functionalize the pyridine ring at two adjacent positions allows for the creation of fused heterocyclic systems, which are prevalent in nature. For example, the reaction of a 2-chloronicotinic acid derivative with a molecule containing two nucleophilic sites can lead to the formation of a second ring fused to the initial pyridine core, generating structures like dipyridodiazepinones, as seen in the synthesis of Nevirapine. rsc.org This strategy provides a powerful tool for accessing complex heterocyclic scaffolds from a simple, commercially available starting material.

Applications in Agrochemical and Pharmaceutical Synthesis (focused on synthetic routes to compounds of interest)

The most significant industrial applications of 2-chloronicotinic acid are in the synthesis of high-value agrochemicals and pharmaceuticals. chemicalbook.comresearchgate.netguidechem.com Its role as a key intermediate is well-established for several commercial products.

In Agrochemicals:

Diflufenican (B1670562): This pre- and early post-emergence herbicide is synthesized using 2-chloronicotinic acid as a central building block. researchgate.netatlantis-press.comwikipedia.org A key step involves an etherification reaction where the chlorine is displaced by a substituted phenol, followed by an amidation reaction at the carboxylic acid position with a substituted aniline (B41778). wikipedia.orggoogle.com

Nicosulfuron and Boscalid: 2-chloronicotinic acid is a reported intermediate in the synthesis of these widely used herbicides and fungicides, respectively, further underscoring its importance in the agrochemical industry. google.comguidechem.com

Table 2: Use of 2-Chloronicotinic Acid in Agrochemical Synthesis

| Product | Class | Synthetic Role of 2-Chloronicotinic Acid | Key Transformation |

|---|---|---|---|

| Diflufenican | Herbicide | Core pyridine scaffold. wikipedia.org | Nucleophilic aromatic substitution of the C-2 chlorine and amidation of the C-3 carboxyl group. google.com |

| Nicosulfuron | Herbicide | Key intermediate. google.comguidechem.com | Provides the essential pyridine ring structure. |

| Boscalid | Fungicide | Key intermediate. google.comguidechem.com | Used to construct the nicotinamide portion of the final molecule. |

In Pharmaceuticals:

Nevirapine: An essential anti-AIDS drug, Nevirapine is a non-nucleoside reverse transcriptase inhibitor. nih.govpatsnap.com One of the first commercial syntheses of Nevirapine employed the coupling of 2-chloronicotinic acid with 2-chloro-3-amino-4-picoline (CAPIC). google.comvcu.edu This reaction forms a critical amide bond, which is followed by an intramolecular cyclization to construct the final tricyclic diazepine (B8756704) ring system.

Pranoprofen: This non-steroidal anti-inflammatory drug (NSAID) is another example where 2-chloronicotinic acid is a key precursor. researchgate.netguidechem.com The synthesis involves creating a new carbon-carbon bond at the C-2 position, typically via a coupling reaction, to attach the propionic acid side-chain.

Table 3: Use of 2-Chloronicotinic Acid in Pharmaceutical Synthesis

| Product | Class | Synthetic Role of 2-Chloronicotinic Acid | Key Transformation |

|---|---|---|---|

| Nevirapine | Anti-HIV (NNRTI) | Key starting material for the pyridine core. google.comvcu.edu | Amide bond formation followed by intramolecular cyclization. vcu.edu |

| Pranoprofen | NSAID | Precursor for the pyridine core. researchgate.netguidechem.com | C-C bond formation at the C-2 position. |

| Niflumic Acid | NSAID | Key intermediate. guidechem.comguidechem.com | Nucleophilic substitution of the chlorine with an aniline derivative. |

Catalysis Involving 2-Chloronicotinic acid Derived Ligands

The development of efficient catalysts is a cornerstone of modern chemistry, and ligands play a crucial role in tuning the properties of metal catalysts. As discussed previously, 2-chloronicotinic acid is a versatile precursor for a variety of potential ligands, such as substituted nicotinamides and nicotinic acids. researchgate.netbiosynth.com

These derivatives, featuring N,O-donor atoms, are excellent candidates for coordinating with transition metals like palladium, copper, gold, or rhodium. nih.gov For example, a palladium complex bearing a ligand derived from a 2-aminonicotinic acid (synthesizable from 2-chloronicotinic acid) could be employed in cross-coupling reactions like the Suzuki or Heck reactions. The electronic and steric properties of the ligand, which can be fine-tuned by changing the substituents on the nicotinic acid backbone, would directly impact the catalyst's efficiency, stability, and selectivity. Although specific, large-scale catalytic applications using ligands derived directly from 2-chloronicotinic acid are not widely reported in mainstream literature, the fundamental chemistry strongly supports their potential in this field. The Suzuki coupling reaction, for instance, is known to be catalyzed by palladium complexes and is a reaction that 2-chloronicotinic acid itself can participate in, demonstrating the compatibility of this chemical scaffold with transition metal catalysis. biosynth.com

Theoretical and Computational Studies on 2 Chloro 4,5 Dimethyl Nicotinic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

While direct quantum chemical calculations for 2-chloro-4,5-dimethyl-nicotinic acid are not extensively available in the public domain, valuable insights can be drawn from studies on structurally related nicotinic acid derivatives. Density Functional Theory (DFT) is a powerful tool for exploring the electronic properties of such molecules. For instance, a study on various niacin derivatives, including 2-chloro-nicotinic acid, employed DFT at the B3LYP/6-311(d,p) level of theory to investigate their electronic structures. researchgate.net

These calculations typically focus on determining the optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), and the resulting energy gap. The HOMO and LUMO energies are critical in understanding the chemical reactivity of a molecule. A lower HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. For nicotinic acid derivatives, the positions of the electron-withdrawing chloro group and electron-donating methyl groups are expected to significantly influence the electron density distribution on the pyridine (B92270) ring and the carboxylic acid group.

The reactivity of these compounds can be further analyzed using global and local reactivity descriptors derived from DFT calculations. These descriptors include chemical potential (μ), hardness (η), and the electrophilicity index (ω). Such parameters provide a quantitative measure of the molecule's tendency to accept or donate electrons in a reaction. For example, in a study of nicotinamide-oxalic acid salt, these descriptors were calculated to predict the charge transfer between the active pharmaceutical ingredient and the coformer. researchgate.net It is anticipated that the chlorine atom at the 2-position and the methyl groups at the 4- and 5-positions of this compound would create a unique electronic profile, influencing its reactivity in various chemical transformations.

Table 1: Calculated Electronic Properties of a Related Nicotinic Acid Derivative (2-chloro-nicotinic acid)

| Property | Value | Method |

| HOMO Energy | -7.2 eV | DFT/B3LYP/6-311(d,p) |

| LUMO Energy | -2.1 eV | DFT/B3LYP/6-311(d,p) |

| Energy Gap (ΔE) | 5.1 eV | DFT/B3LYP/6-311(d,p) |

Note: The data in this table is for 2-chloro-nicotinic acid and is used here for illustrative purposes due to the lack of specific data for this compound. Data is inferred from a study on niacin derivatives. researchgate.net

Molecular Docking and Dynamics Simulations of Derivatives

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for studying the interactions of small molecules with biological macromolecules, such as proteins. While specific docking or MD studies on derivatives of this compound are not readily found, research on other nicotinic acid derivatives provides a strong basis for understanding their potential biological interactions.

Molecular docking studies predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. For instance, docking studies have been performed on various nicotinic acid derivatives to explore their interactions with lipoproteins. researchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. It is plausible that derivatives of this compound could be designed to target specific enzymes or receptors, and molecular docking would be the first step in evaluating their potential efficacy.

Following docking, MD simulations can provide a more dynamic picture of the ligand-protein complex over time, assessing its stability and the conformational changes that may occur. For example, MD simulations have been used to study the binding of dihydro-β-erythroidine to the human α4β2 nicotinic acetylcholine (B1216132) receptor, revealing the stability of key interactions within the binding site. youtube.com Such simulations could be employed for derivatives of this compound to validate docking poses and to calculate binding free energies, offering a more accurate prediction of their biological activity.

Table 2: Illustrative Molecular Docking Scores for Nicotinic Acid Derivatives with a Putative Protein Target

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues |

| Nicotinic Acid | -5.8 | Arg120, Tyr150 |

| 2-Chloro-nicotinic Acid | -6.5 | Arg120, Tyr150, Leu152 |

| Hypothetical Derivative 1 | -7.2 | Arg120, Tyr150, Phe210 |

| Hypothetical Derivative 2 | -6.9 | Tyr150, Leu152, Val205 |

Note: This table presents hypothetical data to illustrate the type of information obtained from molecular docking studies, based on general principles and findings for related nicotinic acid derivatives. researchgate.net

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry offers reliable methods for predicting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental data.

Infrared Spectroscopy: The vibrational frequencies in an IR spectrum can also be calculated using DFT. These calculations provide a set of vibrational modes and their corresponding frequencies and intensities. Theoretical spectra can be compared with experimental spectra to aid in the assignment of vibrational bands. Studies on nicotinic acid and its N-oxide have demonstrated the accuracy of DFT in predicting their IR and Raman spectra. nih.gov For this compound, characteristic vibrational modes would include the C=O stretching of the carboxylic acid, C-Cl stretching, and various vibrations of the substituted pyridine ring.

Table 3: Predicted ¹³C NMR Chemical Shifts for a Structurally Similar Nicotinic Acid Derivative

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 151.0 |

| C3 | 128.5 |

| C4 | 138.0 |

| C5 | 124.0 |

| C6 | 152.5 |

| COOH | 167.0 |

Note: This table contains predicted ¹³C NMR chemical shifts for a hypothetical nicotinic acid derivative with similar substitutions to illustrate the type of data obtained from computational predictions. The values are based on general substituent effects on the pyridine ring. rsc.orgoregonstate.edu

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. While specific computational studies on the reaction mechanisms involving this compound are scarce, the principles can be applied to understand its synthesis and reactivity.

The synthesis of substituted nicotinic acids often involves multi-step processes. For instance, the synthesis of 2-chloronicotinic acid derivatives has been reported, and computational methods could be used to model the reaction pathways, such as nucleophilic substitution at the 2-position of the pyridine ring. chemicalbook.com DFT calculations can be employed to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This allows for the determination of activation energies, which can explain reaction rates and selectivity.

Furthermore, computational studies can predict the reactivity of this compound in various transformations. For example, the calculated electronic properties and local reactivity descriptors (such as Fukui functions) can indicate which sites on the molecule are most susceptible to nucleophilic or electrophilic attack. This information is crucial for designing new synthetic routes and for predicting the potential byproducts of a reaction.

Advanced Spectroscopic and Analytical Methodologies Applied to 2 Chloro 4,5 Dimethyl Nicotinic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For 2-Chloro-4,5-dimethyl-nicotinic acid, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the pyridine (B92270) ring and the presence of the methyl and carboxylic acid groups.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a map of the proton environments within the molecule. The single proton on the pyridine ring is expected to appear as a singlet in the aromatic region of the spectrum. The two methyl groups will also each produce a singlet, with their exact chemical shifts influenced by their position on the ring. The acidic proton of the carboxylic acid group will typically appear as a broad singlet at a downfield chemical shift, and its presence can be confirmed by D₂O exchange.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring are indicative of their electronic environment, influenced by the chloro, methyl, and carboxylic acid substituents. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield position.

Purity assessment is also a key application of NMR. The presence of unexpected signals in the spectrum can indicate the presence of impurities, and the integration of these signals relative to the signals of the target compound can be used to quantify the level of impurity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similar nicotinic acid derivatives. chemicalbook.comresearchgate.net

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-6 | 8.0 - 8.5 (s) | - |

| CH₃-4 | 2.2 - 2.5 (s) | 15 - 20 |

| CH₃-5 | 2.2 - 2.5 (s) | 15 - 20 |

| COOH | 12.0 - 13.0 (br s) | - |

| C-2 | - | 150 - 155 |

| C-3 | - | 125 - 130 |

| C-4 | - | 145 - 150 |

| C-5 | - | 135 - 140 |

| C-6 | - | 150 - 155 |

| C=O | - | 165 - 170 |

s = singlet, br s = broad singlet

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. For this compound (C₈H₈ClNO₂), the molecular weight is 185.61 g/mol . synblock.com

In a typical mass spectrum, a molecular ion peak (M⁺) corresponding to the intact molecule is observed. The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition. For this compound, the presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak.

Electron ionization (EI) is a common technique that causes the molecule to fragment in a reproducible manner. The fragmentation pattern provides valuable structural information. For this compound, key fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH), the chlorine atom (-Cl), and methyl groups (-CH₃). The fragmentation of the pyridine ring itself can also produce characteristic ions.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound Predicted m/z values are based on the expected fragmentation of nicotinic acid derivatives. uni.lunist.gov

| Fragment Ion | Predicted m/z | Description |

| [M]⁺ | 185/187 | Molecular ion (with ³⁵Cl/³⁷Cl isotopes) |

| [M-OH]⁺ | 168/170 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 140/142 | Loss of carboxylic acid group (decarboxylation) |

| [M-Cl]⁺ | 150 | Loss of chlorine atom |

| [M-CH₃]⁺ | 170/172 | Loss of a methyl group |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

In the IR spectrum of this compound, characteristic absorption bands are expected. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which is often hydrogen-bonded. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp band around 1700 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the methyl groups would be found just below 3000 cm⁻¹. The C-Cl stretching vibration would typically appear in the fingerprint region, below 800 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies for this compound Frequencies are based on typical values for nicotinic acid and its derivatives. chemicalbook.comresearchgate.netnist.gov

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1680 - 1720 (strong) |

| Pyridine Ring | C=C and C=N stretches | 1400 - 1600 |

| Methyl Groups | C-H stretch | 2850 - 2960 |

| Chloro Group | C-Cl stretch | 600 - 800 |

X-ray Crystallography for Solid-State Structure Determination

For crystalline solids, X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique can provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would confirm the planar structure of the pyridine ring and the relative positions of the chloro and methyl substituents. It would also reveal how the molecules pack in the crystal lattice, likely through hydrogen bonding between the carboxylic acid groups of adjacent molecules, potentially forming dimers. While no specific crystal structure for this compound has been published, studies on co-crystals of related nicotinamide (B372718) compounds demonstrate the utility of this technique in understanding solid-state interactions. nih.govnih.gov

Chromatographic Techniques for Separation and Purification Method Development

Chromatographic techniques are fundamental for the separation and purification of chemical compounds, as well as for assessing purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for the analysis of nicotinic acid derivatives. pdx.eduresearchgate.net

For the separation of this compound, reversed-phase HPLC would be a suitable method. A C18 column would likely be used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (often with an acid modifier like formic or acetic acid to suppress ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the compound would be dependent on its polarity and the specific mobile phase composition. Method development would involve optimizing the mobile phase gradient, flow rate, and column temperature to achieve good separation from any impurities or starting materials.

TLC provides a rapid and simple method for monitoring reaction progress and assessing the purity of fractions during purification. A silica (B1680970) gel plate would typically be used as the stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). The retention factor (Rf) value can be used to identify the compound under specific conditions.

Table 4: Exemplary Chromatographic Conditions for the Analysis of Nicotinic Acid Derivatives Conditions are based on established methods for related compounds. pdx.eduresearchgate.net

| Technique | Stationary Phase | Typical Mobile Phase | Detection |

| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile with 0.1% Formic Acid | UV (e.g., 260 nm) |

| TLC | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | UV (254 nm) |

Emerging Research Directions and Future Perspectives for 2 Chloro 4,5 Dimethyl Nicotinic Acid

The chemical scaffold of 2-chloro-4,5-dimethyl-nicotinic acid presents a versatile platform for future scientific exploration. With its distinct functional groups—a carboxylic acid, a chloro substituent, and a decorated pyridine (B92270) ring—this compound is poised for investigation across multiple domains of chemical science. Emerging research is anticipated to focus on leveraging its structural features for automated synthesis, novel derivatization, catalysis, sustainable production, and the creation of advanced materials.

Q & A

Q. How does this compound perform as a ligand in metal-catalyzed cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.